N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2,4-dimethoxyphenyl amide substituent and a 6-methoxypyridazin-3-yl group attached to the piperidine ring.
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N4O4/c1-25-14-4-5-15(16(12-14)26-2)20-19(24)13-8-10-23(11-9-13)17-6-7-18(27-3)22-21-17/h4-7,12-13H,8-11H2,1-3H3,(H,20,24) |
InChI Key |
YDDWHEBSJLXANF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Methoxy groups : Two methoxy groups at the 2 and 4 positions of the phenyl ring, enhancing lipophilicity.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms at positions 1 and 2.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.
- Enzyme Inhibition : Potential interactions with key enzymes involved in disease pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural components suggest possible interactions with:
- Kinases : Inhibition of kinases such as VEGFR and ERK has been noted in similar compounds, indicating a potential pathway for antitumor activity.
- Receptors : Binding affinity studies may reveal interactions with neurotransmitter receptors, contributing to neuropharmacological effects.
Comparative Analysis with Similar Compounds
A comparison table highlights structural similarities and differences with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-piperidine-4-carboxamide | Contains a single methoxy group | Simpler structure may lead to different activity |
| 1-(6-methoxypyridazin-3-yl)piperidine | Lacks dimethoxy substitution | Focuses on pyridazine interaction |
| 2,4-Dimethoxy-N-pyridin-3-yl-piperidine | Similar dimethoxy substitution but different core | Different nitrogen heterocycles influence activity |
This table illustrates how this compound stands out due to its unique combination of methoxy substitutions and a pyridazine component.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity : A study reported that derivatives of piperidine carboxamides demonstrated significant cytotoxicity against liver cancer cell lines (HepG2) with IC50 values as low as 11.3 μM . This suggests that similar compounds may also exhibit potent anticancer properties.
- Kinase Inhibition : Research on related piperidine compounds indicated their ability to inhibit multiple kinases involved in cancer progression. For instance, NEPT was identified as an active scaffold against VEGFR-2 and ERK-2 kinases . This highlights a potential therapeutic application for this compound in cancer treatment.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Insights
Role of Methoxy-Substituted Aromatic Groups
- TAK-385 : The 6-methoxypyridazin-3-yl group in TAK-385 contributes to its GnRH antagonism, likely through hydrogen bonding and hydrophobic interactions with receptor residues. The reduced CYP450 inhibition compared to sufugolix may stem from steric hindrance from the difluorobenzyl group .
- SARS-CoV-2 Inhibitors : The (R)-N-((2-methoxypyridin-4-yl)methyl) substituent in one compound () suggests methoxy groups enhance binding to viral entry proteins, possibly by mimicking host cell membrane components .
- Target Compound: The 2,4-dimethoxyphenyl group may improve solubility or metabolic stability compared to non-polar substituents (e.g., naphthyl in HCV inhibitors).
Piperidine-4-Carboxamide Core Modifications
- Higher purity (>99.8% in Compound 2) correlates with streamlined synthetic routes .
- AKOS025183137 : The trifluoromethylpyrimidinyl group increases molecular weight (378.4 g/mol) and lipophilicity compared to the target compound, which may affect membrane permeability .
Pharmacological and Metabolic Comparisons
- CYP450 Interactions : TAK-385’s reduced CYP450 inhibition compared to sufugolix underscores the importance of substituent selection in minimizing drug-drug interactions. The target compound’s dimethoxyphenyl group may similarly mitigate CYP binding .
- Antiviral Activity : While the HCV and SARS-CoV-2 inhibitors (–3) demonstrate the piperidine-carboxamide scaffold’s versatility, the target compound’s lack of bulky aromatic groups (e.g., naphthyl) may favor selectivity for other targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
